molecular formula C23H10Cl4F3NO2 B2705403 (5Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-5-[(2,4-dichlorophenyl)methylidene]-2,5-dihydrofuran-2-one CAS No. 320420-52-8

(5Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-5-[(2,4-dichlorophenyl)methylidene]-2,5-dihydrofuran-2-one

Cat. No.: B2705403
CAS No.: 320420-52-8
M. Wt: 531.13
InChI Key: UTRWRUSGOFIMNX-WSVATBPTSA-N
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Description

(5Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-5-[(2,4-dichlorophenyl)methylidene]-2,5-dihydrofuran-2-one is a complex organic compound that features multiple halogenated aromatic rings and a furanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-5-[(2,4-dichlorophenyl)methylidene]-2,5-dihydrofuran-2-one typically involves multi-step organic reactions. The process may include:

    Halogenation: Introduction of chlorine and trifluoromethyl groups to the aromatic rings.

    Condensation: Formation of the furanone core through condensation reactions.

    Coupling Reactions: Connecting the various aromatic rings to the furanone core.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furanone core.

    Reduction: Reduction reactions could target the halogenated aromatic rings.

    Substitution: Halogenated aromatic rings are prone to substitution reactions, where halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as pharmaceuticals. The halogenated aromatic rings and furanone core could interact with biological targets, leading to various therapeutic effects.

Medicine

Potential medicinal applications could include the development of new drugs for treating diseases. The compound’s structure suggests it could interact with enzymes or receptors involved in disease pathways.

Industry

In industry, this compound might be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The halogenated aromatic rings and furanone core could play a role in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-3-[3-chloro-2-pyridinyl]-5-[(2,4-dichlorophenyl)methylene]-2(5H)-furanone
  • 4-(4-bromophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2,4-dichlorophenyl)methylene]-2(5H)-furanone

Uniqueness

The uniqueness of (5Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-5-[(2,4-dichlorophenyl)methylidene]-2,5-dihydrofuran-2-one lies in its specific combination of halogenated aromatic rings and the furanone core. This structure imparts unique chemical properties, such as reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

(5Z)-4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[(2,4-dichlorophenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H10Cl4F3NO2/c24-14-4-1-11(2-5-14)19-18(7-12-3-6-15(25)9-16(12)26)33-22(32)20(19)21-17(27)8-13(10-31-21)23(28,29)30/h1-10H/b18-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRWRUSGOFIMNX-WSVATBPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)OC2=CC3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C\2=C(C(=O)O/C2=C\C3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H10Cl4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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